6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at position 6 and a carboxamide group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases or neurotransmitter receptors .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-3-10-7-2-6(8(9)13)11-12(7)4-5/h2,5,10H,3-4H2,1H3,(H2,9,13) |
InChI Key |
CNYCPIGUAMUFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC(=NN2C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. A focused library of analogues derived from this scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. Key findings indicate that certain derivatives exhibit low cytotoxicity while maintaining substantial antitubercular activity within macrophages. The mechanism of action appears to be distinct from traditional antibiotics, suggesting a novel pathway for treating tuberculosis .
Angiotensin II Antagonism
Another significant application is in the development of angiotensin II antagonists. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit angiotensin II activity, which is crucial for managing hypertension and related cardiovascular conditions. The structure-activity relationship studies have provided insights into optimizing these compounds for enhanced efficacy .
Agricultural Applications
Pesticide Development
The compound has also been investigated for its potential use in agricultural chemistry as a pesticide. Its derivatives have demonstrated promising insecticidal properties against various pests. Studies suggest that modifications in the chemical structure can lead to increased potency and selectivity towards target species while minimizing toxicity to non-target organisms .
Materials Science Applications
Polymer Chemistry
In materials science, pyrazolo[1,5-a]pyrimidine derivatives are being explored for their utility in polymer formulations. Their ability to act as stabilizers or modifiers can enhance the physical properties of polymers used in coatings and other applications. The incorporation of such compounds can lead to improved thermal stability and mechanical strength in polymer matrices .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antitubercular Activity | PMC7887755 | Identified low-cytotoxic compounds with significant activity against Mtb. |
| Angiotensin II Antagonism | ResearchGate | Derivatives showed effective inhibition of angiotensin II pathways. |
| Pesticide Development | Enamine | Modifications led to enhanced insecticidal properties against pests. |
| Polymer Chemistry | Brazilian Journal of Pharmaceutical Sciences | Improved stability and strength in polymer formulations with derivatives. |
Mechanism of Action
The mechanism of action of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[1,5-a]pyrimidine Derivatives: Compounds like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () replace the pyrazole ring with a triazole, altering electronic properties and hydrogen-bonding capabilities. These derivatives exhibit antiproliferative activity, suggesting distinct biological target profiles compared to pyrazolo-pyrimidines .
Substituent Position and Functional Group Effects
- Carboxamide Position: Shifting the carboxamide from position 2 (target compound) to 3 (e.g., 13a–c in ) modifies hydrogen-bond donor/acceptor capacity, influencing target selectivity .
- Methyl vs. Trifluoromethyl Groups : Trifluoromethyl-substituted analogues (e.g., in ) exhibit higher lipophilicity and metabolic stability compared to the methyl group in the target compound .
Multi-Component Reactions (MCRs)
- The target compound’s synthesis likely parallels methods for dihydropyrazolo[1,5-a]pyrimidines, such as the one-pot reaction of aldehydes, aminopyrazoles, and ketones in DMF/acetic acid ().
- Catalyst Optimization : highlights the use of Biginelli-like conditions with catalysts like p-TsOH, which could be adapted for the target compound’s synthesis .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogues in –7.
Biological Activity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N4O
- SMILES : CC1=NN2C(=O)C(=N)C2=C1N
Biological Activity Overview
Research has identified several biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines.
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cancer progression and inflammation.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting specific pathways.
1. Antitumor Activity
A study published in the journal Molecules reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against human cancer cell lines. In particular, compounds showed IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Methyl-4H-pyrazolo[1,5-a]pyrimidine | HeLa | 3.2 | Apoptosis induction |
| 6-Methyl-4H-pyrazolo[1,5-a]pyrimidine | MCF-7 | 2.8 | Cell cycle arrest |
2. Kinase Inhibition
Research has highlighted the role of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinases (PI3K). A recent study indicated that certain modifications at the C(5) position enhanced selectivity for PI3Kδ over other isoforms. The most potent compounds demonstrated IC50 values as low as 18 nM against PI3Kδ .
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | PI3Kδ | 18 | High |
| Compound B | PI3Kα | 52 | Moderate |
3. Anti-inflammatory Properties
In vitro studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines. A compound from this class was found to reduce TNF-alpha production in macrophages by approximately 40% at a concentration of 10 µM .
The biological activity of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives can be attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites of kinases and other enzymes involved in signaling pathways.
- Receptor Modulation : Some derivatives may modulate receptor activity related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions significantly affect biological activity:
- Position C(5) : Substituents at this position influence selectivity for different kinases.
- Amino Acid Interactions : The presence of polar groups enhances interactions with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
